Cas no 851411-40-0 (3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}propanamide)

3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}propanamide Chemical and Physical Properties
Names and Identifiers
-
- 3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}propanamide
- 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide
- F0614-0059
- EU-0058867
- AB00684633-01
- 3-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide
- AKOS024587669
- 851411-40-0
- 3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide
-
- Inchi: 1S/C22H24N2O3/c1-14-13-18(23-19(25)12-11-15-7-3-2-4-8-15)24-21-16-9-5-6-10-17(16)27-22(26)20(14)21/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H,23,24,25)
- InChI Key: RYIXHRRMXUEDKJ-UHFFFAOYSA-N
- SMILES: O=C(CCC1CCCCC1)NC1C=C(C)C2C(=O)OC3C=CC=CC=3C=2N=1
Computed Properties
- Exact Mass: 364.17869263g/mol
- Monoisotopic Mass: 364.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 546
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 68.3Ų
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0614-0059-10μmol |
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide |
851411-40-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0614-0059-40mg |
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide |
851411-40-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0614-0059-2μmol |
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide |
851411-40-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0614-0059-1mg |
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide |
851411-40-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0614-0059-10mg |
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide |
851411-40-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0614-0059-50mg |
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide |
851411-40-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0614-0059-25mg |
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide |
851411-40-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0614-0059-5mg |
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide |
851411-40-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0614-0059-15mg |
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide |
851411-40-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0614-0059-75mg |
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide |
851411-40-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}propanamide Related Literature
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
Additional information on 3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}propanamide
Introduction to 3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}propanamide (CAS No. 851411-40-0)
3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}propanamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 851411-40-0, belongs to a class of molecules that exhibit promising properties in various biochemical pathways. The intricate architecture of this molecule, featuring a cyclohexyl group and a chromeno[4,3-bpyridin] core, suggests a multifaceted role in drug design and development.
The chromeno[4,3-bpyridin] scaffold is particularly noteworthy, as it combines the functionalities of both chromene and pyridine moieties. Chromenes are known for their antioxidant properties and have been explored in the treatment of various diseases, including cancer and inflammation. The pyridine ring, on the other hand, is a common pharmacophore in many drugs due to its ability to interact with biological targets such as enzymes and receptors. The presence of these two structural motifs in a single molecule enhances its potential therapeutic applications.
The 3-cyclohexyl substituent at the amide position adds another layer of complexity to this compound. Cyclohexyl groups are often incorporated into drug molecules to improve solubility and metabolic stability. They can also influence the binding affinity of the molecule to its target, making them crucial for optimizing pharmacokinetic properties. The combination of these features makes 3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}propanamide a compelling candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Molecular docking studies have shown that this compound can interact with several key enzymes and receptors involved in disease pathways. For instance, preliminary data suggests that it may inhibit the activity of certain kinases, which are often overexpressed in cancer cells. Additionally, it may also modulate the expression of inflammatory cytokines, making it a potential candidate for treating chronic inflammatory disorders.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis have been employed to streamline the process. These methods not only improve efficiency but also minimize unwanted byproducts, which is crucial for pharmaceutical applications. The development of efficient synthetic routes is essential for scaling up production and making this compound commercially viable.
One of the most exciting aspects of this research is its potential application in oncology. Cancer is a complex disease characterized by uncontrolled cell growth and metastasis. The ability of 3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}propanamide to interfere with key signaling pathways involved in cancer progression makes it an attractive lead compound for further development. Preclinical studies are currently underway to evaluate its efficacy and safety profile in animal models. These studies aim to provide a solid foundation for future clinical trials in human patients.
Beyond oncology, this compound has shown promise in other therapeutic areas as well. For example, it may have applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These conditions are characterized by the aggregation of misfolded proteins and oxidative stress, both of which can be targeted by chromene derivatives. The pyridine moiety may also contribute to neuroprotective effects by interacting with neurotransmitter receptors.
The development of new drugs is a lengthy and costly process, often taking several years from discovery to market approval. However, the use of computational tools and high-throughput screening methods has significantly accelerated this process in recent years. By leveraging these technologies, researchers can quickly identify promising candidates like 3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}propanamide and prioritize them for further study.
In conclusion, 3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}propanamide (CAS No. 851411-40-0) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of chromene and pyridine moieties makes it an attractive lead for drug discovery efforts targeting various diseases. With ongoing research focused on elucidating its mechanism of action and optimizing its pharmacological properties, this compound represents a promising avenue for future therapeutic development.
851411-40-0 (3-cyclohexyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}propanamide) Related Products
- 2138148-03-3(4-(difluoromethyl)-3-(2-fluorophenyl)-1-methyl-1H-pyrazole)
- 941992-33-2(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide)
- 2549003-01-0(N-methyl-1-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide)
- 1261618-71-6(3-Cyano-2-methoxybenzylamine)
- 866154-72-5((E)-3-{3-2-Nitro-4-(trifluoromethyl)phenoxyphenyl}-2-propenoic acid)
- 2227880-25-1(rac-tert-butyl (3R,4S)-4-(2-bromo-4-methylphenyl)pyrrolidine-3-carboxylate)
- 922062-66-6(5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzene-1-sulfonamide)
- 1851102-75-4(3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine)
- 1354950-25-6(2,2,2-trifluoroethyl N-4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenylcarbamate)
- 1630815-54-1(Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride)




